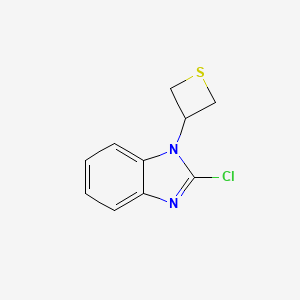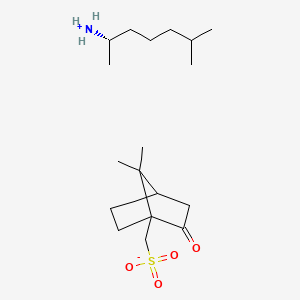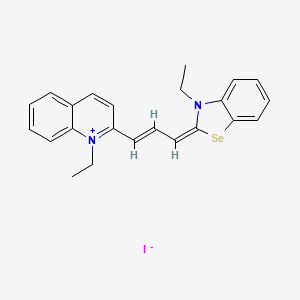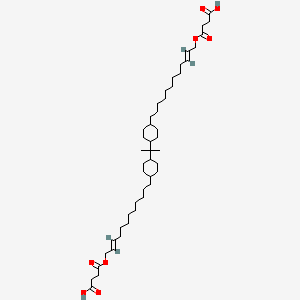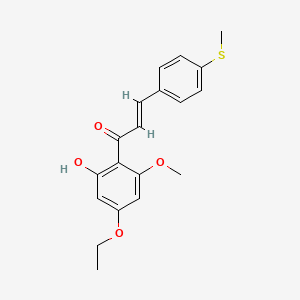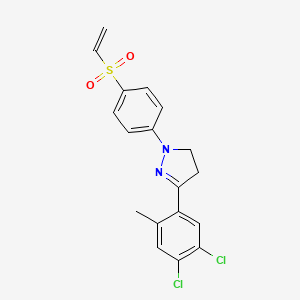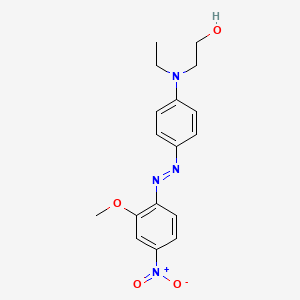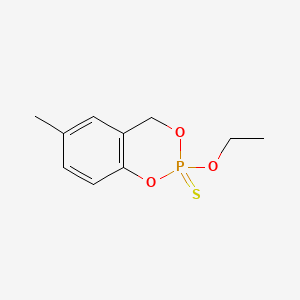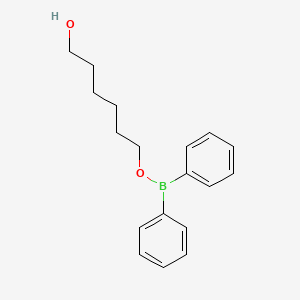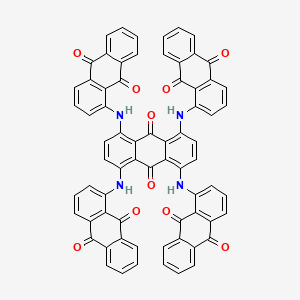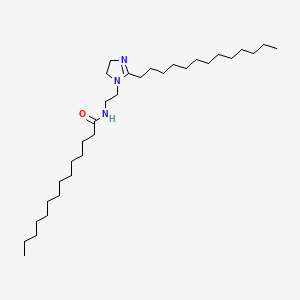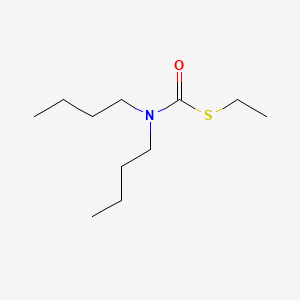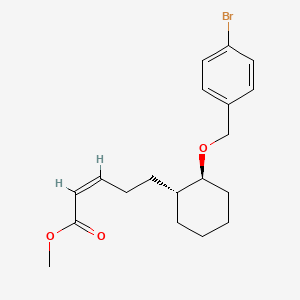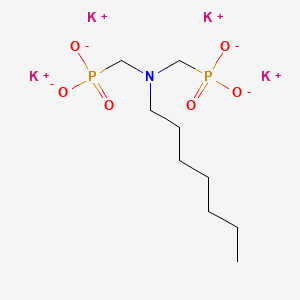
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H19K4NO6P2 and a molecular weight of 455.59 g/mol . It is a bisphosphonate compound, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in various medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The phosphonate groups can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .
Wissenschaftliche Forschungsanwendungen
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tetrapotassium ((heptylimino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps maintain bone density and strength . The molecular targets include hydroxyapatite and various enzymes involved in bone metabolism .
Vergleich Mit ähnlichen Verbindungen
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as alendronate, risedronate, and zoledronic acid. While all bisphosphonates share the common P-C-P structure, they differ in their side chains, which influence their potency, bioavailability, and specific applications . This compound is unique due to its specific structure and the presence of the heptylimino group, which may confer distinct properties and applications .
List of Similar Compounds
- Alendronate
- Risedronate
- Zoledronic acid
- Ibandronate
- Pamidronate
Eigenschaften
CAS-Nummer |
94277-95-9 |
|---|---|
Molekularformel |
C9H19K4NO6P2 |
Molekulargewicht |
455.59 g/mol |
IUPAC-Name |
tetrapotassium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
HBXALUHSXSGYDT-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


